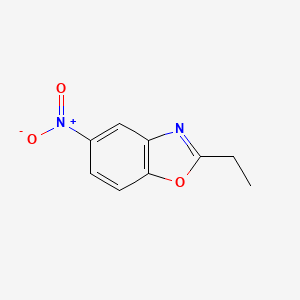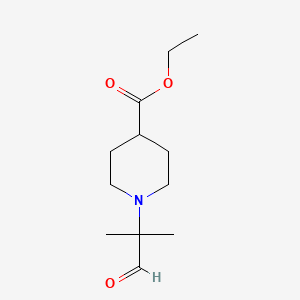
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Molecular Structure
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid and its derivatives are prominently utilized in the field of chemical synthesis. They serve as core components for constructing heterocyclic γ-amino acids, which mimic secondary protein structures like helices, β-sheets, and turns. This chemical synthesis involves cross-Claisen condensations, showcasing the compound's versatility in creating a wide range of lateral chains for γ-amino acids (Mathieu et al., 2015). Furthermore, its derivatives, such as 2-amino-1,3-thiazole-4-carboxylic acid, have been synthesized and studied for their structural and electronic features, indicating their potential in designing advanced molecular structures (Singh et al., 2019).
2. Biological Activities and Pharmaceutical Potential
The derivatives of this compound exhibit significant biological activities. For instance, some synthesized derivatives have shown promising fungicidal and insecticidal activities, highlighting their potential in agricultural applications (Liu et al., 2004). Additionally, certain carboxamide derivatives of these compounds demonstrated potent cytotoxic properties against various cancer cell lines, suggesting their application in cancer therapy (Deady et al., 2003). Another set of derivatives were designed and tested for their antifungal and antivirus activities, offering a new strategy for fungi and virus control (Fengyun et al., 2015).
3. Material Science and Supramolecular Chemistry
In the realm of material science and supramolecular chemistry, the structural modifications of these compounds lead to different supramolecular aggregation and conformational features. This aspect is crucial in understanding and manipulating molecular interactions for creating advanced materials with desired properties (Nagarajaiah & Begum, 2014). The intramolecular hydrogen bonding features of the thiazole derivatives also contribute to their stability and reactivity, further accentuating their importance in designing complex molecular architectures (Castro et al., 2007).
Safety and Hazards
“3,4-Dimethoxyphenylacetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-7-11(13(15)16)19-12(14-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKWLWQQDZOIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)

![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)


![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)


![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)




